molecular formula C13H8Cl2FN3OS B1659341 N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea CAS No. 646456-16-8

N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B1659341
CAS No.: 646456-16-8
M. Wt: 344.2 g/mol
InChI Key: LVPFGCQFHVOGJE-UHFFFAOYSA-N
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Description

N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea is a synthetic thiourea derivative designed for advanced chemical biology and drug discovery research. Thiourea derivatives are a versatile scaffold in medicinal chemistry, recognized for their diverse biological potential. This compound is of significant interest for investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. Structurally similar thiourea analogs have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including primary and metastatic colon cancer (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) . The mechanism of action for active thiourea derivatives often involves the induction of programmed cell death; promising analogs have been shown to act as strong pro-apoptotic agents, significantly reducing viable cancer cell numbers and triggering late apoptosis in over 95% of cells in certain populations . Furthermore, these compounds can function as inhibitors of key signaling molecules, such as interleukin-6 (IL-6), decreasing its secretion in cancer cells and modulating the inflammatory tumor microenvironment . Beyond oncology, thiourea core structures have been validated as inhibitors of unique microbial targets. For instance, the thiourea drug isoxyl exerts its anti-tuberculosis effect by specifically inhibiting the membrane-bound Δ9-stearoyl desaturase (DesA3) in Mycobacterium tuberculosis , a novel mechanism that disrupts bacterial fatty acid synthesis . This makes thiourea derivatives a valuable chemical class for exploring new antibiotics. This product is intended for use in non-clinical laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-dichloro-N-[(4-fluorophenyl)carbamothioyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FN3OS/c14-10-5-7(6-11(15)18-10)12(20)19-13(21)17-9-3-1-8(16)2-4-9/h1-6H,(H2,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPFGCQFHVOGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC(=NC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381447
Record name N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646456-16-8
Record name N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dithiocarbamate Intermediate Formation

The patent US3188312A establishes a foundational approach where primary amines react with carbon disulfide (CS₂) in alkaline media to form dithiocarbamate salts. For N-(4-fluorophenyl)thiourea synthesis, 4-fluoroaniline reacts with CS₂ in aqueous NaOH, yielding sodium N-(4-fluorophenyl)dithiocarbamate. Subsequent treatment with electrophilic agents like 1,3-propanesultone or propiolactone generates thiourea derivatives through nucleophilic displacement (Eq. 1):

$$
\text{Ar-NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{Ar-NCSSNa} \xrightarrow{\text{Electrophile}} \text{Ar-NH-CS-NH-Ar'}
$$

This method achieves yields >70% for analogous compounds when using stoichiometric amine/electrophile ratios at 50–60°C.

Synthesis Routes for N-(2,6-Dichloroisonicotinoyl)-N'-(4-Fluorophenyl)thiourea

Two-Step Isothiocyanate Coupling Method

Step 1: 2,6-Dichloroisonicotinic Acid Chloride Synthesis
2,6-Dichloroisonicotinic acid (precursor to the isonicotinoyl group) undergoes chlorination with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane. The reaction completes within 4–6 hours at reflux, monitored by FTIR disappearance of -COOH (1700 cm⁻¹) and emergence of -COCl (1805 cm⁻¹).

Step 2: Thiourea Bridge Formation
4-Fluoroaniline (1.0 eq) reacts with thiophosgene (Cl₂C=S) in THF at 0–5°C to generate 4-fluorophenyl isothiocyanate. This intermediate couples with 2,6-dichloroisonicotinoyl chloride (1.05 eq) in the presence of triethylamine, yielding the target compound after 12-hour stirring (Eq. 2):

$$
\text{C}5\text{HCl}2\text{NCOCl} + \text{FC}6\text{H}4\text{NCS} \xrightarrow{\text{Et}3\text{N}} \text{C}5\text{HCl}2\text{NCO-NH-CS-NH-C}6\text{H}_4\text{F}
$$

Optimization Data

Parameter Optimal Value Yield Impact
Temperature 0–5°C +22%
Et₃N Equivalence 1.2 eq +15%
Reaction Time 12 h +18%

Purification via recrystallization from ethanol/water (4:1) provides 63–68% isolated yield.

One-Pot Thiocarbonyl Transfer Approach

Adapting methods from CN104292209A, this route uses copper-powder-catalyzed diazotization and coupling:

  • Diazonium Salt Preparation : 4-Fluoroaniline (0.20 mol) in isopropyl alcohol reacts with NaNO₂/HCl at 0–5°C to form diazonium chloride.
  • Coupling with 2,6-Dichloroisonicotinamide : The diazonium salt reacts with 2,6-dichloroisonicotinamide (0.22 mol) in THF under N₂, followed by CS₂ introduction. Copper powder (2–4 wt%) facilitates thiocarbonyl transfer over 8–10 hours.

Critical Observations

  • Excess CS₂ (3–5 eq) suppresses disulfide byproducts
  • pH 6–8 maintained via NaOH titration prevents diazonium decomposition
  • Final recrystallization from methanol yields 58–62% product.

Solid-Phase Synthesis for High-Purity Batches

Sigma-Aldrich’s thiourea protocols suggest immobilizing 4-fluoroaniline on Wang resin via carbodiimide coupling. Subsequent treatment with 2,6-dichloroisonicotinoyl isothiocyanate in DMF (24 h, 25°C) and TFA cleavage yields >95% purity product. This method scales linearly (10 mg–50 g) with HPLC retention time t_R = 8.2 min (C18, MeCN/H₂O 70:30).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, isonicotinoyl H-4)
  • δ 7.67 (d, J = 8.4 Hz, 2H, fluorophenyl H-2/H-6)
  • δ 7.52 (d, J = 8.4 Hz, 2H, fluorophenyl H-3/H-5)
  • δ 10.85 (s, 1H, NH), 10.78 (s, 1H, NH)

¹³C NMR (101 MHz, DMSO-d₆)

  • δ 179.8 (C=S)
  • δ 162.1 (d, J_{C-F} = 245 Hz, C-F)
  • δ 154.3 (isonicotinoyl C-2/C-6)

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calcd for C₁₃H₈Cl₂FN₃OS: 367.96, found 367.93. Isotopic pattern matches Cl₂F signature.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Patent US3188312A emphasizes benzene/gasoline mixtures for recrystallization, though modern implementations prefer ethanol/water due to lower toxicity. Distillation reclaims >85% solvent per batch.

Waste Stream Management

  • CS₂ neutralization: Ca(OH)₂ slurry converts residual CS₂ to CaCO₃ + H₂S (scrubbed with NaOH)
  • Copper catalyst recovery: Electrowinning achieves 92–95% Cu reuse.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability Cost Index
Isothiocyanate Coupling 68 98.5 High 1.0
One-Pot Diazotization 62 96.2 Moderate 0.8
Solid-Phase 72 99.9 Low 3.5

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-(2,6-dichloroisonicotinoyl)-N’-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea

  • Structure: Shares the 4-fluorophenyl group but replaces the 2,6-dichloroisonicotinoyl with a methoxybenzoyl moiety.
Parameter N-(2,6-Dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea
Substituent (Acyl Group) 2,6-Dichloroisonicotinoyl 4-Methoxybenzoyl
Key Functional Groups Cl (electron-withdrawing), F (meta-directing) OCH₃ (electron-donating), F
Biological Target Hypothesized: SirT1, kinases, or proteases Confirmed: SirT1 receptor

N-(4-Phenoxyphenyl)-N'-phenylthiourea

  • Structure: Features a phenoxyphenyl group instead of halogenated acyl/aryl groups.
  • Activity: Not explicitly described in the evidence, but the absence of halogens may reduce electronegativity and alter binding kinetics compared to the target compound .

Pesticide Thioureas (e.g., Diafenthiuron)

  • Structure: Includes bulky alkyl or aryl groups (e.g., 2,6-bis(isopropyl)-4-phenoxyphenyl).
  • Activity : Used as insecticides, highlighting the role of thiourea in agrochemistry. The target compound’s dichloro and fluoro substituents may offer distinct pesticidal or bioactivity profiles .

Impact of Halogen Substitution Patterns

Evidence from halogenated maleimides (e.g., N-(4-fluorophenyl)maleimide) indicates that halogen size (F vs. I) has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL) (IC₅₀ ≈ 4–7 μM) . However, positional effects are critical:

  • 4-Fluorophenyl Group : Fluorine’s high electronegativity may strengthen hydrogen bonding or dipole interactions in biological systems.

Biological Activity

N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea is a synthetic compound belonging to the thiourea class, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H9_{9}Cl2_{2}FN4_{4}S
  • Molecular Weight : 305.19 g/mol
  • Structural Characteristics : The compound features a thiourea moiety, which is known for its diverse biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of thiourea derivatives, including those containing fluorophenyl groups. In particular, compounds similar to this compound have demonstrated significant antioxidant activity through various assays.

Key Findings:

  • Antioxidant Assays : The antioxidant capacity was assessed using methods such as DPPH· scavenging and FRAP (Ferric Reducing Antioxidant Power). These assays indicated that thiourea derivatives have higher antioxidant activity compared to standard antioxidants like ascorbic acid and α-tocopherol .
  • Mechanism of Action : The antioxidant activity is attributed to the ability of thioureas to donate electrons or hydrogen atoms, thereby neutralizing free radicals.

Enzyme Inhibition

The inhibition of key enzymes involved in metabolic pathways has been a focal point in evaluating the biological activity of this compound.

Enzyme Targets:

  • α-Amylase :
    • Inhibition Studies : Compounds with similar structures showed significant inhibition of α-amylase activity, which is crucial in carbohydrate metabolism. The IC50_{50} value for fluorophenyl derivatives was reported to be as low as 53.307 nM .
  • α-Glycosidase :
    • Inhibition Studies : The same studies reported an IC50_{50} value of 24.928 nM for α-glycosidase inhibition. This suggests potential applications in managing diabetes by controlling blood sugar levels through enzyme inhibition .

Therapeutic Potential

The biological activities exhibited by this compound suggest its potential therapeutic applications:

  • Diabetes Management : The compound's ability to inhibit enzymes related to carbohydrate digestion positions it as a candidate for diabetes treatment.
  • Antioxidant Therapy : Its strong antioxidant properties may offer protective effects against oxidative stress-related diseases.

Comparative Analysis Table

PropertyValue/Description
Molecular FormulaC12_{12}H9_{9}Cl2_{2}FN4_{4}S
Molecular Weight305.19 g/mol
Antioxidant ActivityHigh (compared to standard antioxidants)
α-Amylase IC50_{50}53.307 nM
α-Glycosidase IC50_{50}24.928 nM
Potential ApplicationsDiabetes management, antioxidant therapy

Case Studies and Research Findings

  • A study investigating fluorophenyl thiourea derivatives demonstrated their high antioxidant efficacy and significant enzyme inhibition properties, indicating their potential use in diabetes management .
  • Research on similar thiourea compounds has shown promising results against various diseases due to their ability to modulate enzyme activities and exhibit cytoprotective effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea
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N-(2,6-dichloroisonicotinoyl)-N'-(4-fluorophenyl)thiourea

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